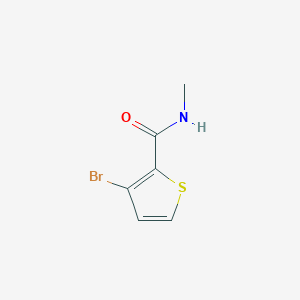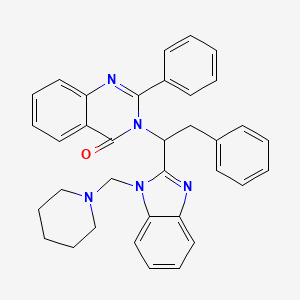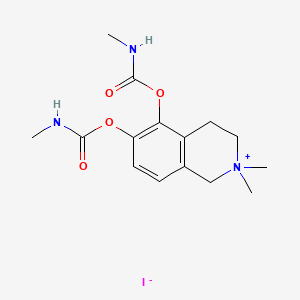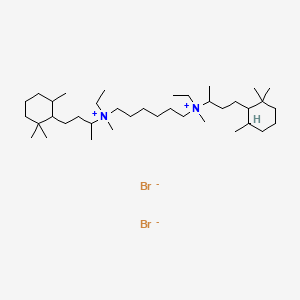
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) is a quaternary ammonium compound known for its complex structure and significant molecular weight. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to quaternization reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the quaternary ammonium structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to control temperature, pressure, and reaction time, ensuring the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the quaternary ammonium structure, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) involves its interaction with molecular targets in biological systems. The compound can disrupt cell membranes, leading to cell lysis and death. It may also interact with specific enzymes and proteins, inhibiting their function and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Triclobisonium Chloride: A similar quaternary ammonium compound with comparable chemical properties.
Hexamethylenetetramine: Another compound with a similar structure but different functional groups.
Uniqueness
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
67011-26-1 |
|---|---|
Fórmula molecular |
C38H78Br2N2 |
Peso molecular |
722.8 g/mol |
Nombre IUPAC |
ethyl-[6-[ethyl-methyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl]-methyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C38H78N2.2BrH/c1-13-39(11,33(5)23-25-35-31(3)21-19-27-37(35,7)8)29-17-15-16-18-30-40(12,14-2)34(6)24-26-36-32(4)22-20-28-38(36,9)10;;/h31-36H,13-30H2,1-12H3;2*1H/q+2;;/p-2 |
Clave InChI |
HOIJNIGFTINCKC-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CCCCCC[N+](C)(CC)C(C)CCC1C(CCCC1(C)C)C)C(C)CCC2C(CCCC2(C)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


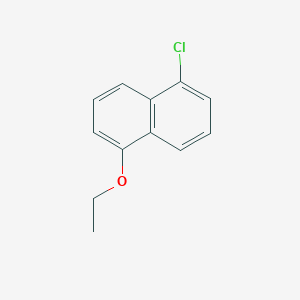


![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)

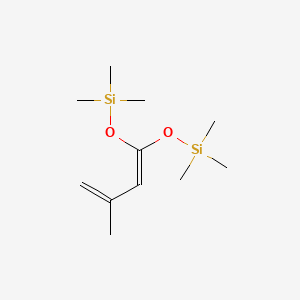
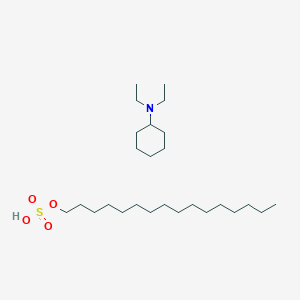
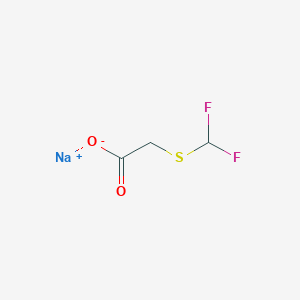
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)

